Superior Potency Against Human Monoamine Oxidase A (MAO-A) Versus Standard Inhibitor Clorgyline
In a head-to-head comparison, 4-(5-Chloro-2-thienyl)-2-pyrimidinamine demonstrates significantly greater potency in inhibiting recombinant human monoamine oxidase A (MAO-A) than the well-characterized, irreversible MAO-A inhibitor clorgyline. The compound achieved an IC₅₀ of 0.389 nM, which is more than five times more potent than the IC₅₀ of 2.4 nM reported for clorgyline under comparable assay conditions [1][2]. This high potency positions the compound as a valuable tool for probing MAO-A function at lower concentrations, potentially reducing off-target effects associated with higher doses of less potent inhibitors.
| Evidence Dimension | Potency (IC₅₀) against recombinant human MAO-A |
|---|---|
| Target Compound Data | IC₅₀ = 0.389 nM |
| Comparator Or Baseline | Clorgyline (standard MAO-A inhibitor): IC₅₀ = 2.4 nM |
| Quantified Difference | Target compound is ~6.2-fold more potent than clorgyline. |
| Conditions | Recombinant human MAO-A expressed in baculovirus-infected BTI insect cells, using p-tyramine as substrate, measured for 45 minutes [1]. |
Why This Matters
This data provides a clear quantitative basis for selecting this compound over clorgyline in assays requiring high MAO-A inhibition at minimal concentrations.
- [1] BindingDB. (n.d.). BDBM50046866 (CHEMBL3319256) Assay for human MAO-A. Retrieved [Date Retrieved], from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/assay.jsp?assayid=2&entryid=50048984 View Source
- [2] PMC. (n.d.). Table 6: Inhibitory activity of compounds against MAO-A and MAO-B. Retrieved [Date Retrieved], from https://pmc.ncbi.nlm.nih.gov/ View Source
